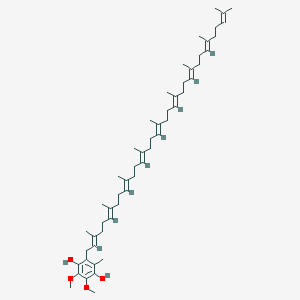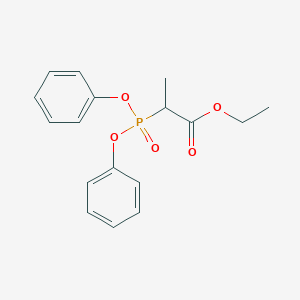
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and reactivity It features a pyrazole ring substituted with a phenyl group, which is further modified with a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrazole.
Attachment of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biological processes. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
Uniqueness
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring, phenyl group, and dioxaborolane moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H21BN2O2 |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)12-13-6-8-14(9-7-13)19-11-5-10-18-19/h5-11H,12H2,1-4H3 |
InChIキー |
KRSQAMBBRICTOF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)







![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)



![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
